molecular formula C7H12Cl2O2 B14273536 2-(Dichloromethyl)-4-ethyl-2-methyl-1,3-dioxolane CAS No. 128203-31-6

2-(Dichloromethyl)-4-ethyl-2-methyl-1,3-dioxolane

Cat. No.: B14273536
CAS No.: 128203-31-6
M. Wt: 199.07 g/mol
InChI Key: POBHZXUQLPHXDO-UHFFFAOYSA-N
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Description

2-(Dichloromethyl)-4-ethyl-2-methyl-1,3-dioxolane is an organic compound that belongs to the class of dioxolanes. Dioxolanes are five-membered cyclic ethers containing two oxygen atoms at adjacent positions in the ring. This compound is characterized by the presence of a dichloromethyl group, an ethyl group, and a methyl group attached to the dioxolane ring. It is used in various chemical reactions and has applications in different fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Dichloromethyl)-4-ethyl-2-methyl-1,3-dioxolane can be achieved through several methods. One common approach involves the reaction of dichloromethyl methyl ether with an appropriate dioxolane precursor under controlled conditions. The reaction typically requires the presence of a catalyst, such as titanium tetrachloride (TiCl4), to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

2-(Dichloromethyl)-4-ethyl-2-methyl-1,3-dioxolane undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles like sodium methoxide (NaOMe) for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield aldehydes or carboxylic acids, while reduction can produce the corresponding methyl derivative .

Scientific Research Applications

2-(Dichloromethyl)-4-ethyl-2-methyl-1,3-dioxolane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Dichloromethyl)-4-ethyl-2-methyl-1,3-dioxolane involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the formation of covalent bonds with biomolecules, potentially altering their function and activity .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-(Dichloromethyl)-4-ethyl-2-methyl-1,3-dioxolane include:

Uniqueness

What sets this compound apart is its unique combination of functional groups and its specific reactivity profile. The presence of both dichloromethyl and dioxolane moieties provides distinct chemical properties that can be leveraged in various synthetic and research applications .

Properties

CAS No.

128203-31-6

Molecular Formula

C7H12Cl2O2

Molecular Weight

199.07 g/mol

IUPAC Name

2-(dichloromethyl)-4-ethyl-2-methyl-1,3-dioxolane

InChI

InChI=1S/C7H12Cl2O2/c1-3-5-4-10-7(2,11-5)6(8)9/h5-6H,3-4H2,1-2H3

InChI Key

POBHZXUQLPHXDO-UHFFFAOYSA-N

Canonical SMILES

CCC1COC(O1)(C)C(Cl)Cl

Origin of Product

United States

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